2-(Difluoromethoxy)-6-fluorobenzyl amine
Overview
Description
2-(Difluoromethoxy)-6-fluorobenzyl amine is a chemical compound characterized by the presence of a difluoromethoxy group and a fluorine atom on the benzene ring, along with an amine group attached to the benzyl position. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 2-fluorobenzaldehyde or 2-fluorobenzyl bromide as starting materials.
Reaction Steps:
Nucleophilic Substitution: The fluorine atom on the benzene ring can be substituted with a difluoromethoxy group using appropriate reagents like difluoromethanol under basic conditions.
Reduction: The aldehyde or bromide group is then reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Industrial Production Methods:
Batch Process: The compound is synthesized in batches, with careful control of reaction conditions to ensure purity and yield.
Purification: Purification steps such as recrystallization or column chromatography are employed to obtain the final product.
Types of Reactions:
Oxidation: The amine group can be oxidized to form the corresponding nitro compound.
Reduction: The nitro group can be reduced to an amine.
Substitution: The fluorine atoms can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) are used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation conditions are employed.
Substitution: Difluoromethanol and a base like sodium hydroxide (NaOH) are used.
Major Products Formed:
Oxidation Products: Nitro compounds.
Reduction Products: Secondary amines.
Substitution Products: Difluoromethoxy-substituted benzene derivatives.
Scientific Research Applications
2-(Difluoromethoxy)-6-fluorobenzyl amine is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor binding assays.
Medicine: The compound is explored for its potential pharmacological properties, including its use in drug design and development.
Industry: It is employed in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-(Difluoromethoxy)-6-fluorobenzyl amine exerts its effects depends on its specific application. For example, in drug design, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
2-(Difluoromethoxy)phenyl isothiocyanate: Similar in having a difluoromethoxy group but differs in functional groups and reactivity.
2-(Difluoromethoxy)benzyl bromide: Similar in structure but contains a bromine atom instead of an amine group.
Uniqueness: 2-(Difluoromethoxy)-6-fluorobenzyl amine is unique due to its combination of difluoromethoxy and fluorine substituents on the benzene ring, which can influence its chemical reactivity and biological activity differently compared to similar compounds.
Properties
IUPAC Name |
[2-(difluoromethoxy)-6-fluorophenyl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO/c9-6-2-1-3-7(5(6)4-12)13-8(10)11/h1-3,8H,4,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNMHMPGHBYONJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CN)OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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